molecular formula C30H54N10O9S B14206667 L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine CAS No. 738615-97-9

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine

Cat. No.: B14206667
CAS No.: 738615-97-9
M. Wt: 730.9 g/mol
InChI Key: SOIXGEWVPCYXNP-YUBLKVPHSA-N
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Description

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine is a complex peptide compound with a variety of potential applications in scientific research. This compound is characterized by its unique sequence of amino acids, which include methionine, ornithine, proline, serine, isoleucine, and glutamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups are removed using TFA or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine can be compared to other peptides with similar sequences or functions:

    L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide: Similar in structure but with phenylalanine instead of proline, serine, isoleucine, and glutamine.

    L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine: Contains leucine, phenylalanine, and valine, differing in amino acid composition.

Properties

CAS No.

738615-97-9

Molecular Formula

C30H54N10O9S

Molecular Weight

730.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H54N10O9S/c1-4-16(2)23(27(46)37-19(29(48)49)9-10-22(32)42)39-25(44)20(15-41)38-26(45)21-8-6-13-40(21)28(47)18(7-5-12-35-30(33)34)36-24(43)17(31)11-14-50-3/h16-21,23,41H,4-15,31H2,1-3H3,(H2,32,42)(H,36,43)(H,37,46)(H,38,45)(H,39,44)(H,48,49)(H4,33,34,35)/t16-,17-,18-,19-,20-,21-,23-/m0/s1

InChI Key

SOIXGEWVPCYXNP-YUBLKVPHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N

Origin of Product

United States

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